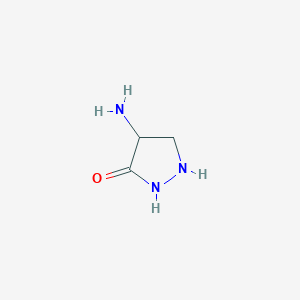
Methyl4-amino-2,3-dimethylbenzoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-2,3-dimethylbenzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a white crystalline solid that is soluble in water and ethanol. This compound is used in various scientific research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2,3-dimethylbenzoate hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-amino-2,3-dimethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the methyl ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of methyl 4-amino-2,3-dimethylbenzoate hydrochloride often involves large-scale batch reactions. The process includes the esterification of 4-amino-2,3-dimethylbenzoic acid followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-2,3-dimethylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-2,3-dimethylbenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is utilized in the development of pharmaceuticals, including anti-inflammatory drugs and antibiotics.
Industry: The compound is used in the synthesis of dyes, pigments, and polymers.
Wirkmechanismus
Methyl 4-amino-2,3-dimethylbenzoate hydrochloride acts as a proton acceptor, allowing it to function as a catalyst in various biochemical and physiological processes. It also acts as a chelating agent, binding to metal ions and forming complexes. Additionally, it is known to act as a neurotransmitter, regulating the activity of neurons in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-amino-3-methylbenzoate: Similar in structure but with different substitution patterns.
Methyl 4-amino-2-methoxybenzoate: Contains a methoxy group instead of dimethyl groups.
Methyl 3-amino-4-((2-(dimethylamino)ethyl)amino)benzoate: Contains additional amino groups
Uniqueness
Methyl 4-amino-2,3-dimethylbenzoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
methyl 4-amino-2,3-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-7(2)9(11)5-4-8(6)10(12)13-3;/h4-5H,11H2,1-3H3;1H |
InChI-Schlüssel |
DAHFKVFCKRPQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)N)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B13511477.png)



![1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene](/img/structure/B13511504.png)
![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)

![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)


